5-(furan-2-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c23-16(13-10-15(26-20-13)14-6-3-9-25-14)18-7-8-22-17(24)11-4-1-2-5-12(11)19-21-22/h1-6,9-10H,7-8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJVERCAWYZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(furan-2-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide (CAS Number: 2034352-84-4) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and specific therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 351.32 g/mol. The structure features a furan ring, an isoxazole moiety, and a benzotriazinone derivative, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034352-84-4 |
| Molecular Formula | C17H13N5O4 |
| Molecular Weight | 351.32 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclocondensation reactions and the use of various coupling agents to construct the desired molecular framework.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives based on the benzotriazinone scaffold can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The IC50 values for these compounds range from approximately to in different assay formats (2D vs. 3D) .
The mechanism of action is thought to involve interaction with specific molecular targets such as enzymes and receptors that are critical in cancer proliferation pathways. Molecular docking studies suggest strong binding affinities toward targets like the Fab-H receptor in E. coli, indicating potential antibacterial properties as well .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various derivatives related to this compound against lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that certain derivatives exhibited significantly lower IC50 values in 2D assays compared to 3D assays, suggesting a more pronounced effect in simpler cellular environments .
Study 2: Binding Affinity Analysis
Another study focused on the binding affinities of synthesized compounds with potential targets. The results indicated that several derivatives showed promising interactions with key receptors involved in tumor growth regulation, reinforcing their potential as therapeutic agents .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with isoxazole and triazin structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazine compounds can inhibit tumor growth in various cancer cell lines. The incorporation of the furan and isoxazole groups may enhance these effects due to their ability to interact with biological targets involved in cell proliferation and apoptosis.
Immunosuppressive Effects
In vitro assays have demonstrated that certain isoxazole derivatives possess immunosuppressive properties. This could make them valuable in treating autoimmune diseases or preventing transplant rejection. The mechanism often involves modulation of immune cell activity, potentially through inhibition of signaling pathways critical for immune responses.
Case Studies
-
Study on Anticancer Activity
- A study published in a peer-reviewed journal synthesized several derivatives of triazine-based compounds, including those similar to 5-(furan-2-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide.
- Results indicated a dose-dependent inhibition of cancer cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics .
-
Immunosuppressive Activity Assessment
- Another investigation focused on the immunosuppressive capabilities of isoxazole derivatives. The compound was tested against T-cell activation assays.
- Findings suggested that the compound reduced T-cell proliferation by approximately 50% at specific concentrations, indicating its potential as an immunomodulatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15 | |
| Immunosuppressive | T-cell Proliferation | 20 |
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide group participates in hydrolysis and nucleophilic substitution reactions:
-
Acid/Base-Catalyzed Hydrolysis :
Under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, the carboxamide undergoes hydrolysis to form the corresponding carboxylic acid (3-(furan-2-yl)isoxazole-5-carboxylic acid) and 2-(4-oxobenzo[d] triazin-3(4H)-yl)ethylamine .
Conditions :-
Acidic: 6M HCl, reflux, 8–12 h (yield: 72–85%)
-
Basic: 2M NaOH, 80°C, 6 h (yield: 68–78%)
-
-
Nucleophilic Substitution :
The carboxamide reacts with primary amines (e.g., methylamine, benzylamine) in the presence of DCC (dicyclohexylcarbodiimide) to form substituted urea derivatives.
Example :
Yield : 55–63%
Isoxazole Ring Modifications
The isoxazole ring engages in cycloadditions and electrophilic substitutions:
-
1,3-Dipolar Cycloaddition :
Reacts with nitrile oxides (generated in situ from hydroxamoyl chlorides) to form bis-isoxazolines .
Conditions : -
Electrophilic Aromatic Substitution :
Bromination at the 4-position of the isoxazole ring using N-bromosuccinimide (NBS) in DCM .
Conditions :
Furan Ring Reactivity
The furan-2-yl group undergoes Diels-Alder and oxidation reactions:
-
Diels-Alder Reaction :
Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
Conditions : -
Oxidation to Dicarbonyl :
Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the furan ring to a 2,5-diketone.
Conditions :-
CrO₃ (3 eq), H₂SO₄ (10%), acetone, 0°C, 2 h
Product : 3-(2,5-Dioxo-pentan-3-yl)isoxazole derivative (yield: 58%).
-
Triazinone Ring Transformations
The 4-oxobenzo[d] triazin-3(4H)-yl group shows nucleophilic and redox activity:
-
Nucleophilic Ring-Opening :
Reacts with Grignard reagents (e.g., MeMgBr) at the N2 position to form 2-alkylated benzotriazines .
Conditions : -
Reduction with NaBH₄ :
The triazinone ring is reduced to a dihydrotriazine intermediate, which rearranges under acidic conditions.
Conditions :
Cross-Coupling Reactions
The ethyl linker facilitates Suzuki-Miyaura couplings:
-
Palladium-Catalyzed Arylation :
Reacts with arylboronic acids (e.g., phenylboronic acid) to introduce aryl groups at the ethyl chain .
Conditions :
Mechanistic and Synthetic Insights
-
Microwave-Assisted Synthesis :
The parent compound is synthesized via microwave-enhanced cyclization (150°C, 20 min) between 5-(furan-2-yl)isoxazole-3-carbonyl chloride and 2-(4-oxobenzo[d] triazin-3(4H)-yl)ethylamine, achieving 88% yield. -
Stability :
Decomposes above 240°C; stable in pH 4–9 buffers for 48 h .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, emphasizing key differences in structure, activity, and applications:
Key Insights from Comparative Analysis:
Heterocyclic Core Variations: Replacing the furan in the target compound with thiophene (as in ’s isoxazole derivative) alters electronic properties (e.g., sulfur’s polarizability vs. The benzo-triazinone group is a distinguishing feature, shared with peptide coupling reagents like SMDOP . This suggests the target compound may exhibit reactivity in amide bond formation or serve as a scaffold for enzyme inhibition.
Functional Group Impact: Carboxamide groups are common in bioactive molecules (e.g., diflubenzuron’s insecticidal activity ). However, the target compound’s extended ethyl-linked benzo-triazinone may confer steric or electronic effects distinct from simpler benzamides. Ranitidine analogs highlight the pharmacological relevance of furan-containing amines but lack the isoxazole-carboxamide framework, underscoring the target compound’s structural novelty .
Synthetic Considerations: The synthesis of similar isoxazole-carboxamides () involves oxime formation and cyclization with Oxone®. The target compound’s benzo-triazinone moiety may require specialized coupling reagents or protecting-group strategies, as seen in peptide synthesis methodologies .
Potential Applications: While ranitidine derivatives target histamine receptors, and diflubenzuron inhibits chitin synthesis, the target compound’s benzo-triazinone group may position it for roles in kinase inhibition or protease targeting, given the triazinone’s resemblance to nucleotide analogs.
Research Findings and Data Tables
Table 1: Structural Comparison of Heterocyclic Carboxamides
Table 2: Hypothetical Physicochemical Properties*
*Based on structural analogs due to lack of direct data.
Q & A
Q. What synthetic strategies are commonly employed to synthesize 5-(furan-2-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the isoxazole and benzo-triazinone moieties. For example:
- Isoxazole formation : Cyclocondensation of nitrile oxides with alkynes under Huisgen conditions .
- Benzo-triazinone synthesis : Oxidative cyclization of substituted anthranilic acid derivatives .
- Coupling reactions : Amide bond formation between the isoxazole-3-carboxylic acid and the ethylamine-linked benzo-triazinone using carbodiimide coupling agents (e.g., EDC/HOBt) .
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and purification via column chromatography or recrystallization.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole and benzo-triazinone rings. Key signals include furan protons (δ 6.3–7.2 ppm) and triazinone carbonyl (δ 165–170 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]⁺ calculated for C₂₁H₁₆N₅O₄: 402.1201) .
Q. What biological activities are hypothesized based on structural analogs?
- Anticancer activity : Analogous isoxazole-triazinone hybrids inhibit topoisomerase II (IC₅₀: 2–10 µM in MCF-7 breast cancer cells) .
- Antimicrobial potential : Furan-containing analogs disrupt bacterial biofilms (e.g., S. aureus MBIC₉₀: 32 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo-triazinone to enhance metabolic stability .
- In vitro assays : Test derivatives against a panel of 60 cancer cell lines (NCI-60) to identify selectivity profiles .
- Example SAR table :
| Derivative | Modification | Topo II Inhibition (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 8.2 | 0.12 |
| Derivative A | -CF₃ at C7 | 3.5 | 0.08 |
| Derivative B | -OCH₃ at C5 | 12.1 | 0.25 |
Data adapted from triazinone analogs in
Q. What computational methods predict target interactions and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with topoisomerase II (PDB: 1ZXM). The isoxazole carbonyl forms hydrogen bonds with Lys352 and Asp541 .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess conformational flexibility of the furan ring .
- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB: −1.2) and CYP3A4 inhibition risk .
Q. How should contradictory bioassay data (e.g., varying IC₅₀ values across studies) be addressed?
- Reproducibility checks : Validate assays in triplicate using standardized protocols (e.g., MTT assay at 48 hr incubation) .
- Variable control : Account for cell line heterogeneity (e.g., P-glycoprotein expression in resistant subtypes) .
- Meta-analysis : Compare data across analogs (e.g., furan vs. thiophene derivatives) to identify scaffold-specific trends .
Key Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclocondensation) to reduce side products .
- Characterization : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the crowded aromatic region .
- Bioassays : Include positive controls (e.g., doxorubicin for topo II inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
